molecular formula C25H21N7O B2543759 1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920218-48-0

1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B2543759
CAS No.: 920218-48-0
M. Wt: 435.491
InChI Key: QAPGCCCSUYAASB-UHFFFAOYSA-N
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Description

1-(Naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a sophisticated chemical hybrid designed for pharmaceutical and biological research. This compound integrates three distinct pharmacophores—a naphthalene ring, a triazolopyrimidine system, and a piperazine linker—each contributing to its potential as a modulator of various biological pathways. The 1,2,3-triazole ring, fused with a pyrimidine base, is a privileged structure in medicinal chemistry known for its diverse biological activities, which can include antimicrobial and anticancer effects . The naphthalene moiety is a common feature in molecules that interact with enzymatic targets and cellular receptors, potentially enhancing the compound's binding affinity and selectivity . Furthermore, the piperazine group is a highly versatile scaffold frequently employed to optimize pharmacokinetic properties and improve solubility . This unique architecture makes the compound a valuable candidate for investigating new therapeutic agents, particularly in screening programs focused on kinase inhibition , antimicrobial discovery , and other cell-signaling pathways. It is intended for use in established in vitro assays to explore its mechanism of action and pharmacological potential.

Properties

IUPAC Name

naphthalen-1-yl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O/c33-25(21-12-6-8-18-7-4-5-11-20(18)21)31-15-13-30(14-16-31)23-22-24(27-17-26-23)32(29-28-22)19-9-2-1-3-10-19/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPGCCCSUYAASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactions. One common approach includes:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Attachment of the naphthalene moiety: This step often involves acylation reactions using naphthalene-1-carbonyl chloride in the presence of a base like pyridine.

    Incorporation of the piperazine ring: This is usually done through nucleophilic substitution reactions where the piperazine ring is introduced to the triazolopyrimidine core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C25H21N7OC_{25}H_{21}N_7O and features a unique structure that combines a naphthalene moiety with a triazolo-pyrimidine derivative linked through a piperazine ring. This structural configuration is believed to enhance its biological activity by facilitating interactions with specific biological targets.

Anticancer Activity

Research indicates that derivatives of piperazine and pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine have been evaluated against various cancer cell lines. Studies have shown that these compounds can inhibit cell proliferation in human lung carcinoma (SK-LU-1) and breast cancer (MCF-7) cell lines, demonstrating their potential as anticancer agents .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Piperazine derivatives have been investigated as adenosine A2A receptor antagonists, which are promising for neurodegenerative diseases such as Parkinson's and Alzheimer's . The ability to modulate neurotransmitter systems may provide therapeutic benefits in managing symptoms associated with these conditions.

Antimicrobial Properties

There is growing interest in the antimicrobial properties of naphthalene derivatives. Research has indicated that compounds with similar structures exhibit antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies and Experimental Findings

Study Findings Reference
Study on piperazine derivativesDemonstrated potent anticancer activity against various cell lines including MCF-7
Evaluation of adenosine A2A receptor antagonistsIdentified potential for treating neurodegenerative diseases
Antimicrobial activity assessmentShowed significant antibacterial effects against Gram-positive bacteria

Mechanism of Action

The mechanism of action of 1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Modifications

  • Triazolo[4,5-d]pyrimidine vs. Pyrazolo[1,5-a]pyrimidinones: Compounds like 3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK76) () replace the triazolo ring with a pyrazolo system. The triazolo core in the target compound may offer stronger π-π stacking due to additional nitrogen atoms .
  • Triazolo[4,5-d]pyrimidine vs. Triazolopyridazines: notes that triazolopyridazines with similar substituents exhibit lower A1 adenosine receptor affinity compared to triazolopyrimidines. The pyrimidine ring in the target compound likely enhances electronic interactions with receptor residues .

Physicochemical Properties

Compound 3-Position 7-Position logP (Predicted) A1 Ki (nM)
Target Compound Phenyl Piperazine + Naphthalene-1 ~4.5 Unreported
(High-affinity analog) 2-Chlorobenzyl Cyclohexylamino ~3.8 <50
(Structural analog) Methyl Piperazine + Naphthalene-2 ~3.2 Unreported

Piperazine’s basicity (pKa ~9) may improve solubility at physiological pH compared to morpholine derivatives () .

Biological Activity

The compound 1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a naphthalene moiety linked to a piperazine ring through a carbonyl group, along with a triazolo-pyrimidine structure. This unique arrangement suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Activity : Many derivatives of triazolo-pyrimidines have shown promising anticancer effects through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Certain analogs have been identified as inhibitors of key enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes and obesity.
  • Neuropharmacological Effects : Some studies suggest potential applications in neurodegenerative diseases by targeting specific receptors in the central nervous system.

The biological activity of this compound can be attributed to several mechanisms:

  • GPR119 Agonism : Similar compounds have been shown to activate GPR119, a G-protein coupled receptor that plays a crucial role in glucose metabolism and insulin secretion. This activity suggests potential for managing type 2 diabetes mellitus (T2DM) .
  • Inhibition of Tumor Growth : The triazolo-pyrimidine scaffold is known for its ability to inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Properties : Some derivatives demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally related to the target compound:

StudyFindings
Synthesis and Evaluation of Triazolo-Pyrimidines Identified several analogs with significant anticancer activity through apoptosis induction in various cancer cell lines.
GPR119 Agonists Four novel derivatives showed enhanced binding affinity to GPR119 compared to previously reported compounds, suggesting improved efficacy in glucose regulation.
Anti-inflammatory Activity Compounds with similar scaffolds exhibited reduced inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases.

Q & A

Q. SAR Table :

ModificationObserved Effect (Example)
Naphthalene → BenzylReduced PDE5 inhibition (IC₅₀ ↑ 2x)
Phenyl → 3-CF₃-phenylEnhanced cellular permeability

Advanced: How can computational methods accelerate the design of derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding modes to PDE5 or other targets, focusing on π-π stacking (naphthalene) and hydrogen bonding (piperazine) .
  • Reaction Pathway Prediction : ICReDD’s quantum chemistry-based algorithms identify viable synthetic routes and transition states, reducing trial-and-error experimentation .
  • ADMET Prediction : SwissADME or pkCSM models assess solubility, bioavailability, and toxicity risks early in design .

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